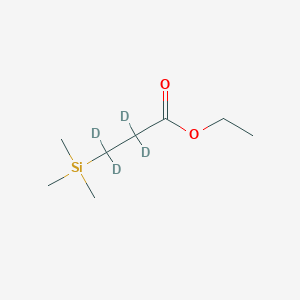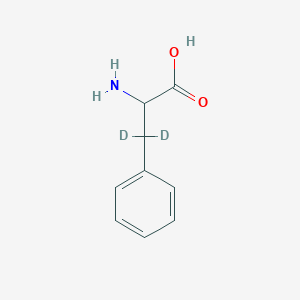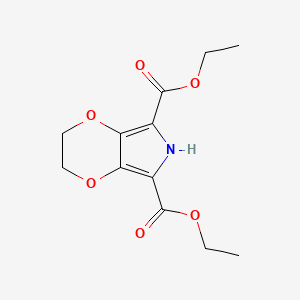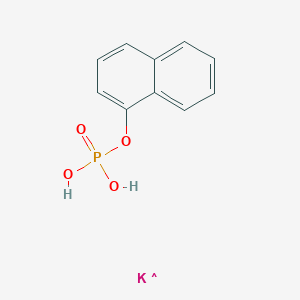![molecular formula C11H15N3 B1612574 6-Amino-2-(tert-butyl)imidazo[1,2-a]pyridine CAS No. 904814-15-9](/img/structure/B1612574.png)
6-Amino-2-(tert-butyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a compound that contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two newly synthesized imidazo[1,2-a]pyridine derivatives were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research .Molecular Structure Analysis
The molecular structure of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a total of 30 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .Applications De Recherche Scientifique
Effets antifongiques
Ce composé a montré des effets antifongiques prometteurs, en particulier contre les espèces Candida . Dans une étude, deux nouvelles molécules dérivées de l'imidazo[1,2-a]pyridine ont été étudiées pour leur puissance antimicrobienne contre un panel de pathogènes bactériens et fongiques . L'une de ces molécules, appelée sonde II, a montré une excellente activité antifongique contre les pathogènes fongiques .
Propriétés antibactériennes
Les imidazo[1,2-a]pyridines, y compris le composé en question, possèdent un large spectre d'activité biologique et peuvent être utilisées comme agents antibactériens . Elles ont été proposées pour le traitement de diverses infections bactériennes .
Applications antivirales
Les imidazo[1,2-a]pyridines possèdent également des propriétés antivirales potentielles . Elles ont été étudiées pour leur efficacité contre diverses infections virales .
Utilisations anti-inflammatoires
Le composé a été étudié pour ses propriétés anti-inflammatoires . Il pourrait potentiellement être utilisé dans le traitement des maladies inflammatoires .
Traitement du cancer
Les imidazo[1,2-a]pyridines, y compris le composé en question, ont été proposées pour le traitement du cancer . Elles ont montré des promesses dans l'inhibition de la croissance des cellules cancéreuses .
Traitement des maladies cardiovasculaires
Ces composés ont également été proposés pour le traitement des maladies cardiovasculaires . Ils pourraient potentiellement être utilisés pour gérer des conditions telles que l'hypertension et les maladies cardiaques .
Traitement de la maladie d'Alzheimer
Les imidazo[1,2-a]pyridines ont été étudiées pour leur utilisation potentielle dans le traitement de la maladie d'Alzheimer . Elles pourraient potentiellement aider à gérer les symptômes et la progression de cette maladie neurodégénérative .
Applications en science des matériaux
Cette classe d'hétérocycles aromatiques a un grand potentiel dans plusieurs domaines de recherche, y compris la science des matériaux . Elles ont été rapportées dans différentes applications technologiques, telles que les dispositifs optoélectroniques et les capteurs .
Mécanisme D'action
Target of Action
The primary target of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine, also known as Probe II, is the fungal pathogen Candida spp . This compound has shown potent antifungal activity against several multidrug-resistant Candida spp .
Mode of Action
Probe II interacts with its target by inhibiting the formation of yeast to mold and ergosterol formation . It does this through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway. By inhibiting CYP51, Probe II disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane . This disruption can inhibit the growth and proliferation of the fungal cells.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The result of Probe II’s action is the inhibition of the growth and proliferation of Candida spp., including several multidrug-resistant strains . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp . This activity is believed to be due to its ability to inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) .
Cellular Effects
In cellular contexts, 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine has been shown to have potent activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Molecular Mechanism
The molecular mechanism of action of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to disruption of the cell membrane and ultimately cell death .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent antifungal activity, even at low concentrations
Metabolic Pathways
Given its inhibitory effect on Sterol 14-alpha demethylase (CYP51), it is likely that the compound may interact with other enzymes or cofactors involved in the biosynthesis of ergosterol .
Propriétés
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGCUBLRYLVAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587665 | |
| Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904814-15-9 | |
| Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)